1-(1-(3-Methyl-2,3-dihydrothiazol-2-yl)ethyl)piperidin-3-ol
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Overview
Description
1-(1-(3-Methyl-2,3-dihydrothiazol-2-yl)ethyl)piperidin-3-ol is a heterocyclic compound that contains both a piperidine and a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, and the thiazole ring, known for its biological activity, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Methyl-2,3-dihydrothiazol-2-yl)ethyl)piperidin-3-ol typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of a suitable precursor to form the thiazole ring, followed by a nucleophilic substitution reaction to attach the piperidine moiety. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Methyl-2,3-dihydrothiazol-2-yl)ethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-(1-(3-Methyl-2,3-dihydrothiazol-2-yl)ethyl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-(3-Methyl-2,3-dihydrothiazol-2-yl)ethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-(3-Methyl-2,3-dihydrothiazol-2-yl)ethyl)piperidin-3-ol can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological properties.
Thiazole derivatives: Compounds containing the thiazole ring are known for their biological activity and can serve as useful comparisons.
Other heterocyclic compounds: The combination of piperidine and thiazole rings makes this compound unique compared to other heterocycles.
By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific biological activity or synthetic accessibility.
Properties
Molecular Formula |
C11H20N2OS |
---|---|
Molecular Weight |
228.36 g/mol |
IUPAC Name |
1-[1-(3-methyl-2H-1,3-thiazol-2-yl)ethyl]piperidin-3-ol |
InChI |
InChI=1S/C11H20N2OS/c1-9(11-12(2)6-7-15-11)13-5-3-4-10(14)8-13/h6-7,9-11,14H,3-5,8H2,1-2H3 |
InChI Key |
LYGAFUROAPTUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1N(C=CS1)C)N2CCCC(C2)O |
Origin of Product |
United States |
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